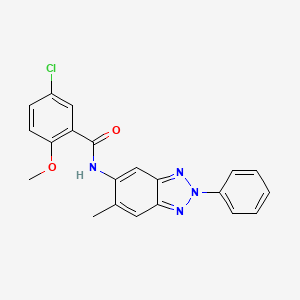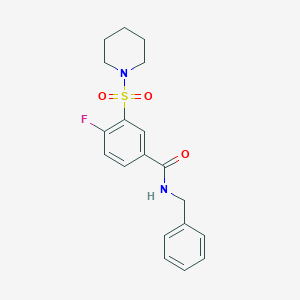
6-(cycloheptylamino)-2-methyl-2-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesizing "6-(cycloheptylamino)-2-methyl-2-heptanol" involves complex chemical reactions. For example, the preparation of similar cyclic compounds can include steps like per-functionalization, demonstrating the chemical versatility and the ability to introduce functional groups for further reactions (Åkerfeldt & Degrado, 1994). These synthetic approaches often involve strategic functional group modifications to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be characterized using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the stereochemistry of the molecule. For instance, studies have determined crystal structures of cyclic compounds, providing insights into their three-dimensional conformation and the interactions between different molecular moieties (Brauer, Krüger, & Roberts, 1976).
Chemical Reactions and Properties
Chemical reactions involving cyclic compounds often include functional group transformations, ring-opening reactions, and the formation of complex derivatives. For example, the ozonolytic cleavage of cyclohexene demonstrates the reactivity of cyclic structures towards oxidative agents, leading to a variety of oxidized products (Claus & Schreiber, 2003). Such reactions are crucial for understanding the chemical behavior and potential applications of these molecules.
Physical Properties Analysis
The physical properties of "this compound" and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as a solvent, reagent, or pharmaceutical ingredient.
Chemical Properties Analysis
The chemical properties, including reactivity with acids, bases, oxidizing agents, and other chemicals, dictate how "this compound" can be used in chemical syntheses and other industrial processes. For instance, the complexation behavior of cyclodextrin derivatives with inorganic anions highlights the potential for selective binding and separation processes in chemical engineering (Matsui, Tanemura, & Nonomura, 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(cycloheptylamino)-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-13(9-8-12-15(2,3)17)16-14-10-6-4-5-7-11-14/h13-14,16-17H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHUHIWEOOVMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)
![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)